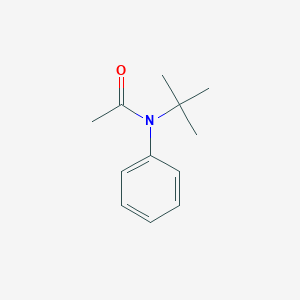
N-tert-butyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-phenylacetamide, commonly known as N-Phenylbutyramide (NPA), is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. NPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 195.29 g/mol.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-phenylacetamide is not fully understood. However, studies have suggested that N-tert-butyl-N-phenylacetamide may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid mediators that play a crucial role in various physiological processes, including pain sensation, inflammation, and immune response.
Biochemical and Physiological Effects
Studies have shown that N-tert-butyl-N-phenylacetamide can exert various biochemical and physiological effects. N-tert-butyl-N-phenylacetamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, N-tert-butyl-N-phenylacetamide has been shown to exhibit antimicrobial properties by inhibiting the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-tert-butyl-N-phenylacetamide has several advantages for lab experiments, including its ease of synthesis and high purity. However, N-tert-butyl-N-phenylacetamide has some limitations, including its low solubility in water, which can limit its applications in aqueous environments. Additionally, the mechanism of action of N-tert-butyl-N-phenylacetamide is not fully understood, which can limit its potential applications in drug discovery.
Future Directions
There are several future directions for the study of N-tert-butyl-N-phenylacetamide. One potential direction is the development of novel N-tert-butyl-N-phenylacetamide derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential applications of N-tert-butyl-N-phenylacetamide in material science, such as the synthesis of novel polymers and nanomaterials. Additionally, further studies are needed to elucidate the mechanism of action of N-tert-butyl-N-phenylacetamide and its potential applications in drug discovery.
Synthesis Methods
N-tert-butyl-N-phenylacetamide can be synthesized using various methods, including the reaction of N-phenylacetamide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction involves the formation of an intermediate compound, which is then hydrolyzed to yield N-tert-butyl-N-phenylacetamide. Other methods include the reaction of N-phenylacetamide with tert-butyl isocyanate and the reaction of N-phenylacetamide with tert-butyl nitrite in the presence of a base.
Scientific Research Applications
N-tert-butyl-N-phenylacetamide has been extensively studied for its potential applications in various fields, including drug discovery, organic synthesis, and material science. N-tert-butyl-N-phenylacetamide has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been used as a precursor for the synthesis of other compounds, such as N-benzyl-N-phenylacetamide, which has potential applications in drug discovery.
properties
Product Name |
N-tert-butyl-N-phenylacetamide |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-tert-butyl-N-phenylacetamide |
InChI |
InChI=1S/C12H17NO/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
UGBHGSVEQNCPOY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(C)(C)C |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



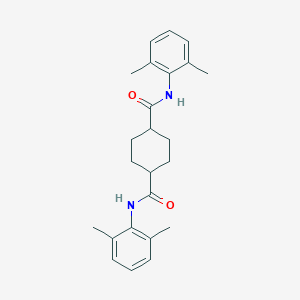

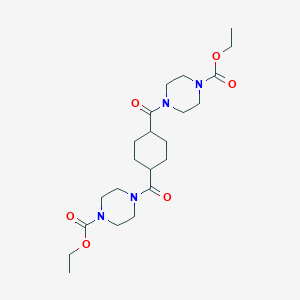
![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
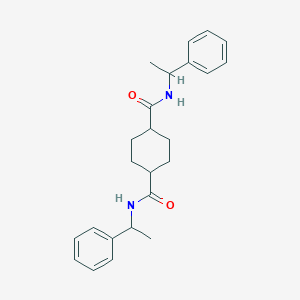
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
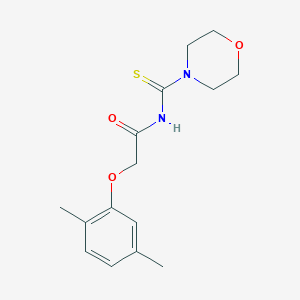
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)